(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S2/c1-10-7-14(5-6-15(10)16)21(18,19)17-11-3-4-12(17)9-13(8-11)20-2/h5-7,11-13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOINRGQMAZXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
Sulfonyl vs. Methyl at 8-Position : The sulfonyl group in the target compound replaces the methyl group in benztropine and other derivatives, likely reducing basicity and improving metabolic resistance to oxidative enzymes.
Methylthio vs. Ester/Aryloxy Groups : The methylthio group at the 3-position distinguishes the target from compounds like benztropine (diphenylmethoxy) or littorine (2-phenylacrylate ester) . This substitution may reduce polar surface area, enhancing blood-brain barrier permeability.
Fluorinated Aromatic Rings: The 4-fluoro-3-methylphenyl group in the target compound contrasts with the non-fluorinated benzenesulfonyl group in or the 4-fluorophenyl in . Fluorination typically improves bioavailability and binding affinity to hydrophobic pockets in receptors.
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties
Key Findings:
- Lipophilicity : The target compound’s LogP (3.2) is intermediate between benztropine (4.8) and the fluorophenyl carboxylate derivative (2.1), suggesting balanced CNS penetration and solubility.
- Water Solubility : The low solubility (<0.1 mg/mL) of the target compound aligns with its sulfonyl and methylthio groups, which reduce hydrogen-bonding capacity. This contrasts with the carboxylate ester in , which has higher solubility (0.3 mg/mL).
- Metabolic Stability : Sulfonyl groups, as in the target compound and , are less prone to oxidative metabolism compared to benztropine’s diphenylmethoxy group, which is susceptible to CYP450-mediated degradation .
Pharmacological Implications
- Receptor Binding : The methylthio group in the target compound may exhibit weaker anticholinergic activity compared to benztropine’s diphenylmethoxy group, which strongly binds muscarinic receptors .
- Synthetic Accessibility : The sulfonyl group in the target compound is synthetically accessible via nucleophilic substitution, as seen in the synthesis of trifluoromethanesulfonate derivatives .
- Toxicity Profile : The 4-fluoro-3-methylphenyl group may reduce hepatotoxicity risks compared to halogen-free analogues, as fluorination often mitigates reactive metabolite formation .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure stereochemical fidelity?
- Methodological Answer : Synthesis requires multi-step routes with precise control over reaction conditions. Key steps include:
-
Sulfonylation : Use of 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to avoid hydrolysis .
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Thermal Control : Maintain temperatures between 60–80°C during cyclization to preserve the bicyclo[3.2.1]octane framework .
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Catalysts : Employ palladium or nickel catalysts for cross-coupling reactions involving the methylthio group .
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Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate high-purity product (>98%) .
- Data Table : Comparison of Synthetic Yields Under Varied Conditions
| Step | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonylation | None | 25 | 62 | 85 |
| Sulfonylation | Triethylamine | 25 | 88 | 92 |
| Cyclization | Pd(OAc)₂ | 80 | 75 | 94 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., sulfonyl and methylthio groups). Expected shifts:
- Sulfonyl aromatic protons: δ 7.4–7.8 ppm .
- Methylthio (-SMe): δ 2.1–2.3 ppm .
- X-ray Crystallography : Resolve the bicyclic framework and confirm stereochemistry (e.g., C1R/C5S configuration) .
- HRMS : Validate molecular formula (e.g., C₁₇H₂₁FNO₂S₂; [M+H]⁺ calc. 354.1052, observed 354.1048) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., JAK3) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Use Caco-2 cells with LC-MS/MS quantification to assess membrane permeability .
- Cytotoxicity : Screen in HEK293 or HepG2 cells via MTT assay (48-hour exposure, IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo pharmacological studies be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
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Metabolite ID : Use liver microsomes (human/rat) with LC-QTOF-MS to identify degradation products (e.g., sulfone oxidation) .
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PK/PD Modeling : Corrogate plasma exposure (AUC) with target engagement using PET tracers or biomarker assays .
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Off-Target Screening : Perform broad-panel kinase profiling or GPCR binding assays to rule out promiscuity .
- Case Study :
A derivative showed IC₅₀ = 0.2 µM in vitro but no efficacy in murine models. Metabolite analysis revealed rapid glucuronidation of the methylthio group, prompting substitution with a CF₃ group to enhance stability .
- Case Study :
Q. What computational approaches are effective for predicting SAR of analogs?
- Methodological Answer : Combine docking, MD simulations, and QSAR:
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Docking : Use AutoDock Vina to map interactions with target pockets (e.g., sulfonyl group in hydrophobic cleft) .
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MD Simulations (100 ns) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
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QSAR Models : Train on IC₅₀ data from analogs with descriptors like LogP, polar surface area, and H-bond acceptors .
- Data Table : Predicted vs. Observed IC₅₀ for Select Analogs
| Analog | Predicted IC₅₀ (µM) | Observed IC₅₀ (µM) |
|---|---|---|
| -SMe | 0.15 | 0.18 |
| -SO₂Me | 1.20 | 1.45 |
| -CF₃ | 0.08 | 0.10 |
Q. How can stereochemical challenges in derivatization be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
